molecular formula C21H22N4O3 B5656549 2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine

2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine

Cat. No. B5656549
M. Wt: 378.4 g/mol
InChI Key: DPPCJBZYMVWGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a part of the imidazo[1,2-a]pyrimidine family, a group of heterocyclic compounds known for their diverse chemical properties and wide-ranging applications in medicinal chemistry and materials science. Although the specific compound mentioned does not have direct references in the searched literature, insights into similar compounds provide valuable context. Imidazo[1,2-a]pyrimidines have been synthesized and studied for their potential as antimicrobial agents, fluorescent materials, and more due to their structural uniqueness and chemical versatility.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives often involves multicomponent reactions that allow for the efficient construction of these complex molecules. For instance, a general method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves combining 2-aminobenzimidazole or 3-amino-1,2,4-triazole, aldehyde, and β-dicarbonyl compound in the presence of a catalytic amount of thiamine hydrochloride (VB1), using water as the solvent (Liu, Lei, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines, including substituted derivatives, features a core imidazo[1,2-a]pyrimidine ring system that can be elaborated with various substituents to modify its physical and chemical properties. X-ray diffraction analysis and spectroscopic methods, such as NMR and IR spectroscopy, are commonly employed to confirm the structures of these compounds. These analyses reveal that the imidazo[1,2-a]pyrimidine ring system is typically planar, with substituents influencing its electronic and spatial configuration, affecting its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidines participate in a variety of chemical reactions, leveraging the reactivity of their nitrogen atoms and the substituents on the imidazo[1,2-a]pyrimidine scaffold. For example, the palladium-catalyzed arylation of imidazo[1,2-a]pyrimidine allows for the regioselective functionalization at the 3-position, demonstrating the versatility of these compounds in organic synthesis (Li et al., 2003).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the imidazo[1,2-a]pyrimidine ring can significantly affect these properties, tailoring the compound for specific applications or improving its pharmacokinetic profile for drug development.

Chemical Properties Analysis

Chemically, imidazo[1,2-a]pyrimidine derivatives exhibit a range of properties including fluorescence, antimicrobial activity, and potential as antineoplastic agents. Their chemical behavior is highly dependent on the nature and position of substituents on the core ring system. For example, some derivatives demonstrate potent antimicrobial activity, offering a foundation for the development of new therapeutic agents (Prasoona, Kishore, & Brahmeshwari, 2020).

properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-21(11-15-4-5-17-18(10-15)28-14-27-17)6-2-8-25(13-21)19(26)16-12-24-9-3-7-22-20(24)23-16/h3-5,7,9-10,12H,2,6,8,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPCJBZYMVWGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CN3C=CC=NC3=N2)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.